molecular formula C14H17N5O B14707469 5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 24748-99-0

5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B14707469
CAS No.: 24748-99-0
M. Wt: 271.32 g/mol
InChI Key: WWLHEXNRXXTTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: is a chemical compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine typically involves the diazotization of 4-ethoxyaniline followed by coupling with 4,6-dimethyl-2-aminopyrimidine. The reaction conditions generally include:

    Diazotization: 4-ethoxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4,6-dimethyl-2-aminopyrimidine in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine primarily involves its interaction with biological molecules through its azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine: can be compared with other azo dyes such as:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid proteins.

    Sudan III: Employed in staining lipids in biological samples.

The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

24748-99-0

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

5-[(4-ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C14H17N5O/c1-4-20-12-7-5-11(6-8-12)18-19-13-9(2)16-14(15)17-10(13)3/h5-8H,4H2,1-3H3,(H2,15,16,17)

InChI Key

WWLHEXNRXXTTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(N=C(N=C2C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.